molecular formula C9H18ClNO B2568654 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride CAS No. 2253640-68-3

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride

Cat. No.: B2568654
CAS No.: 2253640-68-3
M. Wt: 191.7
InChI Key: ZYYSIZYYUJEECH-UHFFFAOYSA-N
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Description

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride is a bicyclic amine with a unique structure that includes a bridged imidazolidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride typically involves the reaction of 1,3-dibromoadamantane with glycols in the presence of sodium glycolate . This method allows for the construction of the bicyclo[3.3.1]nonane framework, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino and hydroxyl groups within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-aminobicyclo[3.3.1]nonan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(11,5-7)6-8;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSIZYYUJEECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)(C2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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